molecular formula C12H15ClF3N5O B1350562 2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetohydrazide CAS No. 338979-10-5

2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetohydrazide

Cat. No.: B1350562
CAS No.: 338979-10-5
M. Wt: 337.73 g/mol
InChI Key: LQAVGONZGDEMMY-UHFFFAOYSA-N
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Description

2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetohydrazide is a complex organic compound that features a piperazine ring substituted with a pyridine moiety containing chloro and trifluoromethyl groups

Mechanism of Action

Target of Action

The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the active site of the enzyme, preventing it from catalyzing its normal reactions.

Biochemical Pathways

By inhibiting PPTases, the compound disrupts essential biochemical pathways in bacteria. PPTases are involved in a variety of processes, including secondary metabolism . The inhibition of these enzymes can thwart bacterial growth .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, have been highlighted in research . .

Result of Action

The compound has demonstrated antibacterial activity. An advanced analogue of this series, ML267, was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also showed antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the compound’s efficacy may be influenced by the presence of efflux pumps in the bacterial cell membrane.

Biochemical Analysis

Biochemical Properties

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphopantetheinyl transferase, which is crucial for bacterial cell viability and virulence . The interaction between 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to a decrease in bacterial proliferation and an increase in the compound’s antimicrobial activity.

Cellular Effects

The effects of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in bacterial resistance mechanisms, thereby enhancing its antibacterial efficacy . Additionally, 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced energy production in bacterial cells.

Molecular Mechanism

The molecular mechanism of action of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide involves several key interactions at the molecular level. This compound exerts its effects primarily through enzyme inhibition. By binding to the active site of enzymes such as phosphopantetheinyl transferase, it prevents the enzyme from performing its catalytic function . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit snugly into the enzyme’s active site. Additionally, 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, further contributing to its antimicrobial activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide have been observed to change over time. The stability of this compound is a critical factor in its long-term efficacy. Studies have shown that 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to its degradation, resulting in reduced activity. Long-term effects on cellular function have also been noted, with continuous exposure leading to adaptive resistance mechanisms in bacterial cells.

Dosage Effects in Animal Models

The effects of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide vary with different dosages in animal models. At lower doses, this compound exhibits potent antimicrobial activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcome while minimizing potential side effects.

Metabolic Pathways

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to form active metabolites . These metabolites can further interact with metabolic enzymes, affecting metabolic flux and altering the levels of key metabolites. The involvement of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide in these pathways underscores its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide within tissues is also dependent on its affinity for different cellular compartments, which can affect its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Targeting signals and post-translational modifications may direct 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide to specific compartments or organelles, enhancing its specificity and efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetohydrazide typically involves multiple steps:

    Formation of the pyridine ring: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through a series of halogenation and trifluoromethylation reactions.

    Piperazine ring formation: The pyridine derivative is then reacted with piperazine under controlled conditions to form the piperazine-pyridine intermediate.

    Acetohydrazide formation: The final step involves the reaction of the piperazine-pyridine intermediate with acetohydrazide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as an antimicrobial or anticancer agent.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClF3N5O/c13-9-5-8(12(14,15)16)6-18-11(9)21-3-1-20(2-4-21)7-10(22)19-17/h5-6H,1-4,7,17H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAVGONZGDEMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NN)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378769
Record name 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338979-10-5
Record name 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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